2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid
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Overview
Description
2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid is an organic compound with the molecular formula C10H5ClFNO2S. It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a chloro group at the 2-position and a fluorophenyl group at the 5-position.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to have diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2-amino-5-chlorothiazole with 4-fluorobenzoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
- 2-Chloro-5-(4-chlorophenyl)thiazole-4-carboxylic acid
- 2-Chloro-5-(4-methylphenyl)thiazole-4-carboxylic acid
- 2-Chloro-5-(4-nitrophenyl)thiazole-4-carboxylic acid
Comparison: 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design .
Properties
IUPAC Name |
2-chloro-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2S/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGPVNCGJCUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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